1-(4-Bromophenyl)isoquinoline is an organic compound consisting of an isoquinoline ring substituted at the 1-position with a 4-bromophenyl group. While its specific applications in its isolated form are not extensively detailed in the provided literature, its use as a building block for more complex molecules, particularly in the field of materials science, is evident. Specifically, its role as a ligand in phosphorescent iridium complexes for organic light-emitting diodes (OLEDs) is highlighted [].
1-(4-Bromophenyl)isoquinoline is an organic compound classified as a member of the isoquinoline family, which consists of nitrogen-containing heterocyclic compounds. The structure features a bromine atom attached to the para position of a phenyl ring, making it a significant molecule in various fields such as chemistry and pharmaceuticals. This compound is known for its potential biological activity, particularly in medicinal chemistry, where it is being explored for its anticancer and antimicrobial properties .
1-(4-Bromophenyl)isoquinoline can be sourced from chemical suppliers and is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its chemical formula is C_13H_10BrN, and its CAS number is 936498-10-1. The compound falls under the broader category of isoquinolines, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring.
1-(4-Bromophenyl)isoquinoline can be synthesized through several methods, primarily focusing on coupling reactions and cyclization techniques:
The Suzuki-Miyaura coupling typically requires specific conditions such as:
The molecular structure of 1-(4-Bromophenyl)isoquinoline consists of a fused bicyclic system where the isoquinoline moiety is linked to a para-bromophenyl group. The bromine substituent at the para position influences both the electronic properties and reactivity of the compound.
1-(4-Bromophenyl)isoquinoline participates in various chemical reactions, including:
The products from these reactions include:
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.
1-(4-Bromophenyl)isoquinoline has several important applications:
1-(4-Bromophenyl)isoquinoline represents a strategically functionalized isoquinoline derivative where the 4-bromophenyl moiety is appended at the C1 position of the isoquinoline nucleus. This molecular architecture merges the intrinsic bioactivity of the isoquinoline scaffold—a core structural feature of numerous alkaloids and pharmaceuticals—with the versatile reactivity and electronic modulation imparted by the bromine substituent. The bromophenyl group serves as both a steric and electronic modulator, enhancing intermolecular interactions in biological targets and providing a synthetic handle for further derivatization via cross-coupling reactions. Its emergence reflects a deliberate evolution in heterocyclic chemistry aimed at optimizing pharmacophore properties while addressing limitations associated with unsubstituted isoquinolines, such as metabolic instability or limited target affinity.
Isoquinoline chemistry originated in the 19th century with the isolation of the parent compound from coal tar (Hoogewerf and van Dorp, 1885) [1]. Early synthetic methods, such as the Pomeranz–Fritsch reaction (1893), enabled the construction of the isoquinoline core from benzaldehyde and aminoacetaldehyde diethyl acetal under acidic conditions. This was followed by the Bischler–Napieralski reaction (1893), which cyclized β-phenylethylamides to dihydroisoquinolines, later dehydrogenated to isoquinolines [1]. The integration of halogenated aryl groups, particularly at the C1 position, emerged as a pivotal strategy in the late 20th century to enhance bioactivity and enable transition-metal-catalyzed functionalizations. The synthesis of 1-arylisoquinolines like 1-(4-bromophenyl)isoquinoline typically employs:
Table 1: Key Synthetic Methods for 1-Aryilsoquinolines
Method | Reaction Conditions | Key Advantages | Limitations for Bromophenyl Derivatives |
---|---|---|---|
Pomeranz-Fritsch | H₂SO₄, heat, benzaldehyde derivatives | Direct access to C1-arylisoquinolines | Low yields with electron-deficient aldehydes |
Bischler-Napieralski | POCl₃, β-aryl-ethylamide substrates | Tolerates diverse aryl groups | Requires dehydrogenation step for aromatization |
Transition Metal Catalysis | Pd(PPh₃)₄, Suzuki coupling | High regioselectivity, mild conditions | Sensitive to steric hindrance at C1 position |
The bromine atom in 1-(4-bromophenyl)isoquinoline serves dual roles: it acts as an electron-withdrawing group, modulating the electron density of the isoquinoline nitrogen, and provides a site for palladium-catalyzed cross-coupling (e.g., Sonogashira, Heck) to generate biaryl or alkyne-tethered pharmacophores [5] [7]. Despite these advances, early routes suffered from modest yields (~40–60%) due to competing side reactions when employing strongly coordinating brominated precursors.
1-(4-Bromophenyl)isoquinoline structurally mimics bioactive isoquinoline alkaloids like papaverine (a vasodilator) and berberine (an antimicrobial) while introducing deliberate pharmacological enhancements [1] [5]. The bromophenyl substituent confers distinct advantages over natural alkaloids:
Table 2: Biological Activities of 1-(4-Bromophenyl) Analogues in Medicinal Chemistry
Compound Class | Reported Activities | Mechanistic Insights | Reference |
---|---|---|---|
4-(4-Bromophenyl)thiazol-2-amines | Antibacterial (MIC: 16.1 μM vs S. aureus), Anticancer (IC₅₀: 10.5 μM vs MCF7) | Disrupts FtsZ polymerization & tubulin assembly | [2] |
Benzofuroquinolinium salts | Potent vs MRSA/VREF (MIC ≤1 μg/mL) | Inhibits FtsZ GTPase & Z-ring formation | [4] |
Halogenated isoquinoline alkaloids | Antiviral (28.4% inhibition of TMV), Cardioprotective | Suppresses ROS & viral replication machinery | [5] |
Notably, computational docking studies reveal that 4-bromophenyl derivatives stabilize ligand-enzyme complexes through halogen bonding with carbonyl oxygens of key residues (e.g., in carbonic anhydrase II and FtsZ) [2] [8]. This halogen bonding, coupled with π-stacking of the isoquinoline ring, underpins their improved bioactivity over non-halogenated counterparts.
Despite synthetic utility, strategic challenges persist in the derivatization of 1-(4-bromophenyl)isoquinoline:
Recent advances propose solutions yet require validation:
Table 3: Critical Research Gaps and Emerging Solutions
Research Gap | Current Limitation | Emerging Strategy | Feasibility Challenges |
---|---|---|---|
Regioselective C1 functionalization | Electrophiles attack C5/C8; directing groups required | Photoredoc C-H activation | Competitive side reactions in electron-rich systems |
Bromine compatibility | Dehalogenation under reducing/acidic conditions | Shielding via micellar catalysis | Scalability and product isolation issues |
Heterocycle fusion | Limited to Pd-catalyzed couplings (pyrazoles, etc.) | [3+2] cycloadditions with nitrile imines | Regioisomer control in dipolar additions |
Scalability remains a critical barrier. Multi-gram synthesis of 1-(4-bromophenyl)isoquinoline is hampered by:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: